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Compound of Interest

Compound Name:
3-Piperazinobenzisothiazole

hydrochloride

Cat. No.: B130134 Get Quote

An In-depth Review of its Role as a Human Metabolite in Drug Development

Introduction
3-(1-Piperazinyl)-1,2-benzisothiazole, commonly referred to as BITP, is a heterocyclic organic

compound that has garnered significant attention in the fields of medicinal chemistry and

pharmacology. Primarily known as a key human metabolite of the atypical antipsychotic drugs

ziprasidone and perospirone, BITP's formation, pharmacokinetic profile, and potential

pharmacological activities are of considerable interest to researchers, scientists, and drug

development professionals.[1] This technical guide provides a comprehensive overview of

BITP, focusing on its metabolic origins, physicochemical properties, and the analytical

methodologies employed for its study.

Physicochemical Properties
BITP is a white to off-white crystalline solid.[2] Its structure consists of a benzisothiazole ring

system linked to a piperazine moiety. This unique chemical architecture makes it a versatile

intermediate in the synthesis of various pharmaceutical compounds.[3][4]

Table 1: Physicochemical Properties of 3-(1-Piperazinyl)-1,2-benzisothiazole
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Property Value Reference(s)

Molecular Formula C₁₁H₁₃N₃S [1]

Molecular Weight 219.31 g/mol [1]

CAS Number 87691-87-0 [1]

Appearance
White to off-white crystalline

powder
[2]

Melting Point 87-91 °C ECHEMI

Boiling Point 320.2°C at 760 mmHg ECHEMI

Solubility

Sparingly soluble in water;

Soluble in polar organic

solvents like DMSO and

methanol

[2]

pKa 8.52 ± 0.10 (Predicted) Guidechem

Metabolic Formation of 3-(1-Piperazinyl)-1,2-
benzisothiazole
BITP is a significant human metabolite of at least two commercially available atypical

antipsychotic drugs: ziprasidone and perospirone.[1] Its formation is a result of the extensive

metabolism these parent drugs undergo in the liver.

Metabolism of Ziprasidone
Ziprasidone is extensively metabolized in humans, with less than 5% of the administered dose

being excreted as the unchanged drug.[5] The metabolic pathways are complex and involve

two primary enzyme systems: aldehyde oxidase and cytochrome P450 3A4 (CYP3A4).[2][5][6]

One of the major metabolic routes for ziprasidone is the reductive cleavage of the

benzisothiazole ring, a reaction catalyzed by aldehyde oxidase.[2][6][7] This cleavage is a

crucial step that can lead to the formation of BITP. Another pathway involves the N-dealkylation

of the ethyl side chain attached to the piperazinyl nitrogen, which can also yield BITP.[8] While
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CYP3A4 is primarily responsible for oxidative metabolic pathways of ziprasidone, its direct role

in the formation of BITP is less clearly defined than that of aldehyde oxidase.[2][6]
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Metabolic pathways of Ziprasidone leading to BITP.

Metabolism of Perospirone
Perospirone also undergoes extensive first-pass metabolism in the liver. The identified

metabolic pathways include hydroxylation, S-oxidation, and N-dealkylation. The N-dealkylation

of the butyl side chain connecting the piperazine ring to the isoindoledione moiety directly

results in the formation of BITP. This metabolic process is catalyzed by several cytochrome

P450 enzymes, with CYP3A4 being a major contributor.[9]
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Metabolic pathway of Perospirone leading to BITP.

Pharmacokinetics
While detailed pharmacokinetic data for BITP as a separate entity in humans is not readily

available, information can be inferred from studies of its parent compounds.

Pharmacokinetics of Parent Drugs
Table 2: Pharmacokinetic Parameters of Ziprasidone and Perospirone in Humans

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/product/b130134?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Ziprasidone Perospirone Reference(s)

Bioavailability ~60% (with food) Not specified [10]

Tmax (oral) 6-8 hours 0.8-1.5 hours [11]

Protein Binding >99% Not specified [11]

Volume of Distribution 1.5 L/kg
1733 L (for a 32

mg/day dose)
[11]

Terminal Half-life ~7 hours ~1.9 hours [11]

Systemic Clearance 7.5 mL/min/kg 425.5 ± 150.3 L/h [11]

Primary Excretion

Route

Feces (~66%), Urine

(~20%)
Renal [9][11]

Following oral administration of ziprasidone, peak plasma concentrations of its metabolites are

generally observed between 2 to 6 hours.[8] For perospirone, which has a shorter half-life, the

formation and clearance of its metabolites, including BITP, are expected to be more rapid.[12]

Pharmacological Activity
The pharmacological activity of BITP itself has not been extensively studied. However, it is

generally considered that the primary antipsychotic effects of ziprasidone and perospirone are

attributable to the parent drugs.[13] Studies on ziprasidone's metabolites have suggested that

they have low affinity for dopamine D2 and serotonin 5-HT2A receptors, and therefore are

unlikely to contribute significantly to the antipsychotic efficacy.[8] The arylpiperazine moiety is a

common structural feature in many centrally acting drugs, and derivatives have been shown to

bind to various dopamine and serotonin receptor subtypes.[14][15][16] Further research is

warranted to fully characterize the receptor binding profile and potential pharmacological or

toxicological effects of BITP.

Experimental Protocols
Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole
Several synthetic routes for BITP have been reported, often involving the reaction of a 3-

substituted-1,2-benzisothiazole with piperazine.[6][7][14]
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Protocol: Nucleophilic Aromatic Substitution

This common method involves the reaction of 3-chloro-1,2-benzisothiazole with piperazine.[2]

[7]

Materials:

3-chloro-1,2-benzisothiazole

Anhydrous piperazine

tert-Butanol (or another suitable solvent like ethanol or DMF)[6][7]

Toluene

Isopropanol

Concentrated Hydrochloric Acid

Sodium Hydroxide solution (50%)

Water

Procedure:

A mixture of anhydrous piperazine and tert-butanol is heated to 100°C in a round-bottom

flask equipped with a stirrer, condenser, and dropping funnel under a nitrogen

atmosphere.[6]

A solution of 3-chloro-1,2-benzisothiazole in tert-butanol is added dropwise to the heated

piperazine solution over a period of 20 minutes, maintaining the temperature between

112-118°C.[6]

After the addition is complete, the reaction mixture is heated to reflux (approximately

121°C) for 24 hours.[6]

The reaction progress is monitored by thin-layer chromatography.
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Upon completion, the mixture is cooled to 85°C, and water is added.[6]

The resulting solution is filtered, and the filtrate's pH is adjusted to 12.2 with 50% aqueous

sodium hydroxide.[6]

The aqueous solution is extracted with toluene. The combined toluene layers are washed

with water and then concentrated under vacuum.[6]

Isopropanol is added to the concentrate, and the pH is adjusted to 3.8 with concentrated

hydrochloric acid to precipitate the hydrochloride salt of the product.[6]

The resulting slurry is cooled, stirred, and filtered. The filter cake is washed with cold

isopropanol and dried under vacuum to yield 3-(1-piperazinyl)-1,2-benzisothiazole

hydrochloride as an off-white solid.[6] The free base can be obtained by subsequent

neutralization.
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Reactants Reaction Conditions

Work-up & Purification
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General workflow for the synthesis of BITP.

Analytical Method for Quantification in Human Plasma
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While a specific, validated LC-MS/MS method for the routine quantification of BITP in human

plasma is not detailed in the available literature, a method can be adapted from protocols used

for its parent drug, ziprasidone, and other similar analytes.[9][17] The following is a proposed

experimental protocol based on established bioanalytical techniques.

Protocol: LC-MS/MS Quantification of BITP in Human Plasma

Sample Preparation (Solid-Phase Extraction - SPE):

To 200 µL of human plasma, add an internal standard (e.g., a deuterated analog of BITP

or a structurally similar compound).

Pre-treat the plasma sample, for example by protein precipitation with acetonitrile.

Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB) with

methanol followed by water.

Load the pre-treated plasma sample onto the SPE cartridge.

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove

interferences.

Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or

acetonitrile, possibly with a modifier like formic acid).

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile

phase.

LC-MS/MS Conditions:

Liquid Chromatography:

Column: A C18 or phenyl-hexyl reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g.,

water with 0.1% formic acid or 10 mM ammonium formate) and an organic phase (e.g.,

acetonitrile or methanol with 0.1% formic acid).
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Flow Rate: 0.2-0.5 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) in positive ion mode.

Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

BITP: The precursor ion would be the protonated molecule [M+H]⁺ (m/z 220.1).

Product ions would need to be determined by infusion and fragmentation of a

standard solution.

Internal Standard: Corresponding precursor and product ions for the chosen internal

standard.

Quantification:

A calibration curve is constructed by analyzing plasma samples spiked with known

concentrations of BITP.

The peak area ratio of the analyte to the internal standard is plotted against the

concentration.

The concentration of BITP in unknown samples is determined from the calibration curve.
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Workflow for LC-MS/MS quantification of BITP.
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Conclusion and Future Directions
3-(1-Piperazinyl)-1,2-benzisothiazole is a well-established human metabolite of the

antipsychotic drugs ziprasidone and perospirone. Its formation primarily occurs in the liver

through enzymatic processes involving aldehyde oxidase and cytochrome P450s. While the

metabolic pathways of the parent drugs are well-characterized, there is a notable lack of

publicly available data on the specific pharmacokinetics and pharmacological activity of BITP

itself.

For drug development professionals, understanding the profile of such a major metabolite is

crucial for comprehensive safety and efficacy assessments of new chemical entities that may

be metabolized to BITP. Future research should focus on:

Quantitative Pharmacokinetics: Determining the Cmax, Tmax, half-life, and clearance of

BITP in humans following administration of its parent drugs.

Pharmacological Activity: Characterizing the binding affinity of BITP at a broad range of CNS

receptors, particularly dopamine and serotonin subtypes, to ascertain any potential on-target

or off-target effects.

Toxicology: Conducting in vitro and in vivo studies to evaluate the potential toxicity of BITP.

Validated Analytical Methods: Development and publication of robust, validated bioanalytical

methods for the routine quantification of BITP in human biological matrices.

A deeper understanding of 3-(1-Piperazinyl)-1,2-benzisothiazole will provide valuable insights

for both preclinical and clinical drug development, ultimately contributing to the safer and more

effective use of pharmaceuticals that produce this metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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